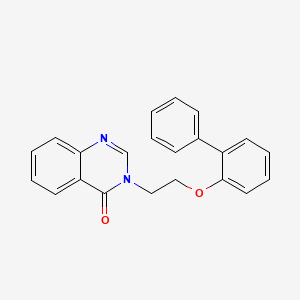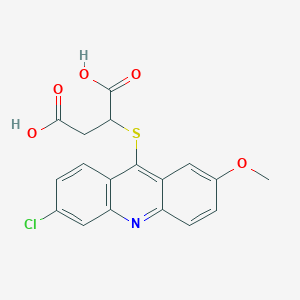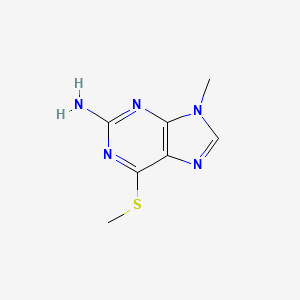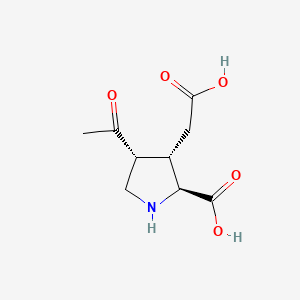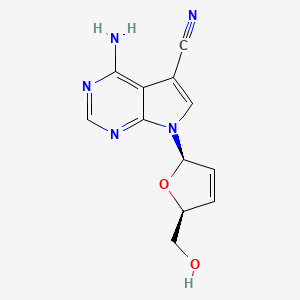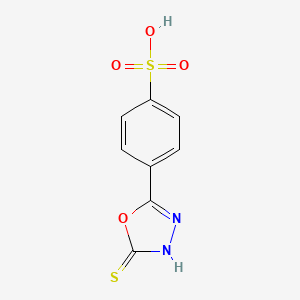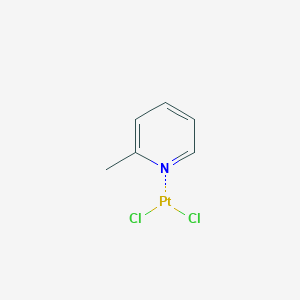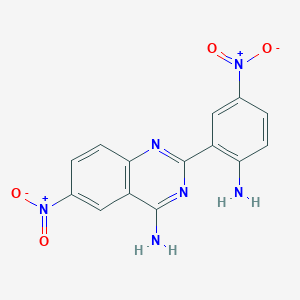![molecular formula C23H17NO B12921241 1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-08-8](/img/structure/B12921241.png)
1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole, which includes a fused chromene and pyrrole ring system, makes it an interesting target for synthetic and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be synthesized using a one-pot multi-component reaction. This method involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The reaction proceeds efficiently, yielding the desired product in good to excellent yields. The general procedure involves mixing the reactants in ethanol and heating the mixture to reflux, followed by isolation of the product through crystallization.
Industrial Production Methods
While specific industrial production methods for 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole are not well-documented, the one-pot multi-component reaction described above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale synthesis, provided that the reaction conditions are optimized for industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrrole ring, leading to different hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic pathways and receptors in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar chromeno-pyrrole structure but differ in the position and nature of substituents.
Chromeno[4,3-b]pyrrol-3-yl derivatives: These derivatives have variations in the substituents on the chromene and pyrrole rings.
Uniqueness
1,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
654651-08-8 |
|---|---|
Formule moléculaire |
C23H17NO |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1,3-diphenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H17NO/c1-3-9-17(10-4-1)20-15-24(18-11-5-2-6-12-18)23-19-13-7-8-14-22(19)25-16-21(20)23/h1-15H,16H2 |
Clé InChI |
WFIWNHBMTXASJC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O1)N(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


